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Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for

Nucleotide-binding Oligomerization Domain 1 (NOD1), an intracellular pattern recognition

receptor (PRR). It is an acylated derivative of iE-DAP (γ-D-Glu-mDAP), a dipeptide component

of peptidoglycan (PGN) found in most Gram-negative bacteria and certain Gram-positive

species like Listeria monocytogenes and Bacillus subtilis. The addition of a lauroyl (C12) fatty

acid chain significantly enhances its potency, making it 100 to 1,000 times more effective at

stimulating NOD1 than its non-acylated counterpart, iE-DAP. This enhanced activity allows

researchers to elicit robust cellular responses at much lower concentrations.

Mechanism of Action

Within the host cell cytoplasm, C12-iE-DAP is recognized by the leucine-rich repeat (LRR)

domain of NOD1. This ligand binding induces a conformational change and oligomerization of

NOD1, leading to the recruitment of the serine/threonine kinase RIP2 (also known as RICK or

CARDIAK) via homophilic CARD-CARD interactions. Activated RIP2 undergoes poly-

ubiquitination, which serves as a scaffold to recruit other signaling complexes, including TAK1

and the IKK complex (IKKα, IKKβ, and NEMO/IKKγ). This cascade culminates in the activation

of two major downstream pathways:

NF-κB Pathway: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for

degradation. This releases the transcription factor NF-κB (p50/p65) to translocate to the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15611311?utm_src=pdf-interest
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nucleus, where it drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-

8), chemokines, and antimicrobial peptides.[1][2]

MAPK Pathway: The recruitment of TAK1 also leads to the activation of Mitogen-Activated

Protein Kinases (MAPKs), such as p38 and JNK, which contribute to the inflammatory

response.[3]

Applications in Research

C12-iE-DAP is a valuable tool for researchers in immunology, infectious disease, and drug

development. Its primary applications include:

Elucidating NOD1 Signaling: Its high potency and specificity make it ideal for studying the

intricate details of the NOD1 signaling cascade and its downstream effects.

Modeling Bacterial Infections: C12-iE-DAP can be used in vitro and in vivo to mimic the

inflammatory consequences of bacterial infections without using live pathogens, allowing for

a more controlled study of the host response.[4][5]

Investigating Inflammatory Diseases: Since dysregulation of NOD1 signaling is linked to

inflammatory conditions like Crohn's disease, C12-iE-DAP can be used to study disease

pathogenesis.

Screening for NOD1 Antagonists: It serves as a reliable stimulant in cell-based assays

designed to identify and characterize small molecule inhibitors of the NOD1 pathway for

therapeutic purposes.[1]

Studying Receptor Crosstalk: C12-iE-DAP is used to investigate synergistic interactions

between NOD1 and other PRRs, such as Toll-like receptor 4 (TLR4), in amplifying

inflammatory responses.[1][6]

Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing C12-iE-DAP.

Table 1: Potency and Working Concentrations of C12-iE-DAP
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Parameter Value Cell/System Type Reference

Relative Potency
100 - 1000x more

potent than iE-DAP

HEK-Blue™ NOD1

Cells

General Working

Conc.
10 ng/mL - 10 µg/mL

General Cellular

Assays

Min. NF-κB Activation

Conc.
20 ng/mL HCT116 Cells [7]

In Vitro Cytokine

Release
2 µM - 50 µM THP-1 Cells [1]

In Vitro Gene

Expression
1 µg/mL

Human Brain

Pericytes
[3]

In Vivo Administration 80 µg / mouse (i.p.) C57BL/6J Mice [4]

In Vivo NF-κB

Activation
200 µg / mouse (i.m.)

BalB/C Transgenic

Mice
[7]

Table 2: C12-iE-DAP Induced Cytokine Secretion in THP-1 Cells

Data extracted from dose-response experiments where cells were treated for 20 hours.[1][8]

C12-iE-DAP Conc.
IL-8 Release (pg/mL,
Approx. Fold Change vs.
Control)

TNF-α Release (pg/mL,
Approx. Fold Change vs.
Control)

Control (0 µM) Baseline Baseline

2 µM Significant Increase Minimal Increase

10 µM Strong Increase Minimal Increase

50 µM Very Strong Increase Modest Increase

Note: In THP-1 cells, C12-iE-DAP robustly induces IL-8, but not TNF-α, on its own. However, it

strongly synergizes with the TLR4 agonist LPS to potentiate TNF-α production.[1]
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Table 3: Synergistic TNF-α Secretion with LPS in THP-1 Cells

Cells were co-stimulated for 20 hours.[1]

Treatment TNF-α Production (Relative Level)

Control Baseline

LPS (1 ng/mL) Low

C12-iE-DAP (10 µM) Baseline

LPS (1 ng/mL) + C12-iE-DAP (10 µM) Significantly Potentiated (Synergistic)

Experimental Protocols
Protocol 1: NF-κB Activation Reporter Assay in HEK293 Cells

This protocol describes how to measure NOD1-dependent NF-κB activation using a reporter

cell line, such as HEK-Blue™ NOD1 cells or HEK293 cells transiently transfected with a NOD1

expression vector and an NF-κB-inducible reporter plasmid (e.g., SEAP or luciferase).

Materials:

HEK293 cells expressing human NOD1 (e.g., HEK-Blue™ NOD1, InvivoGen)

NF-κB reporter plasmid (if not using a stable reporter line)

Transfection reagent (if applicable)

Complete growth medium (DMEM, 10% FBS, antibiotics)

C12-iE-DAP (stock solution in DMSO or methanol, e.g., 1 mg/mL)

Luciferase or SEAP detection reagent

96-well cell culture plates, white-walled for luminescence

Luminometer or spectrophotometer
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Procedure:

Cell Seeding: Seed the NOD1-expressing HEK293 cells in a 96-well plate at a density of 5 x

10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Preparation: Prepare serial dilutions of C12-iE-DAP in growth medium. A typical

concentration range is 1 ng/mL to 1000 ng/mL.[7] Include a vehicle control (medium with the

same final concentration of DMSO or methanol).

Cell Stimulation: Add 20 µL of the diluted C12-iE-DAP or vehicle control to the appropriate

wells.

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

Reporter Gene Assay:

For Luciferase: Lyse the cells and measure luciferase activity according to the

manufacturer's protocol using a luminometer.

For SEAP (Secreted Alkaline Phosphatase): Collect a sample of the cell culture

supernatant and measure SEAP activity using a detection reagent and a

spectrophotometer or luminometer.

Data Analysis: Calculate the fold induction of NF-κB activity by normalizing the reporter

signal from C12-iE-DAP-treated wells to the signal from vehicle-treated wells.

Protocol 2: Cytokine Release Assay in THP-1 Monocytes

This protocol is for measuring the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α)

from the human monocytic cell line THP-1 following stimulation with C12-iE-DAP.

Materials:

THP-1 cells

Complete growth medium (RPMI-1640, 10% FBS, antibiotics)
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PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional, but recommended for a

more robust response)

C12-iE-DAP stock solution

24-well cell culture plates

ELISA kits for human IL-8 and TNF-α

Sterile, endotoxin-free water or PBS

Procedure:

Cell Seeding and Differentiation (Optional):

Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 500 µL of medium.

To differentiate them into macrophage-like cells, add PMA to a final concentration of 25-

100 ng/mL.

Incubate for 24-48 hours. After incubation, remove the PMA-containing medium, wash the

adherent cells gently with PBS, and add 500 µL of fresh, PMA-free medium. Allow cells to

rest for 24 hours.

Compound Preparation: Prepare dilutions of C12-iE-DAP in culture medium. A typical

concentration range for THP-1 cells is 2 µM to 50 µM.[1]

Cell Stimulation: Add the prepared C12-iE-DAP dilutions to the cells. For synergy

experiments, co-stimulate with LPS (e.g., 1-10 ng/mL).[1] Include an untreated control.

Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO₂.[1]

Supernatant Collection: Carefully collect the cell culture supernatant from each well and

centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

Cytokine Quantification (ELISA): Measure the concentration of IL-8 and TNF-α in the clarified

supernatants using commercial ELISA kits, following the manufacturer's instructions.
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Data Analysis: Plot the cytokine concentration against the concentration of C12-iE-DAP.

Perform statistical analysis to determine significance compared to the control group.

Visualizations (Graphviz DOT Language)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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